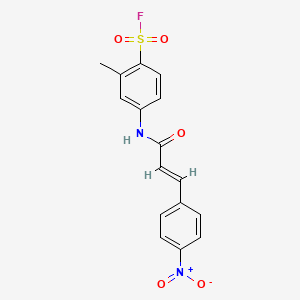
2-Methyl-4-(3-(4-nitrophenyl)acrylamido)benzene-1-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-(3-(4-nitrophenyl)acrylamido)benzene-1-sulfonyl fluoride is a complex organic compound that features a sulfonyl fluoride group, a nitrophenyl group, and an acrylamido group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(3-(4-nitrophenyl)acrylamido)benzene-1-sulfonyl fluoride typically involves multi-step organic reactions. One common approach is to start with the sulfonylation of 2-methyl-4-aminobenzene with sulfonyl chloride to introduce the sulfonyl fluoride group. This is followed by the acrylation of the amine group with acryloyl chloride in the presence of a base such as triethylamine. The final step involves the nitration of the phenyl ring using a nitrating agent like nitric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-Methyl-4-(3-(4-nitrophenyl)acrylamido)benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, where the fluoride can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Nitric acid or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonyl compounds depending on the nucleophile used.
科学的研究の応用
2-Methyl-4-(3-(4-nitrophenyl)acrylamido)benzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of enzyme inhibitors due to the presence of the sulfonyl fluoride group, which can form covalent bonds with serine residues in enzymes.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Methyl-4-(3-(4-nitrophenyl)acrylamido)benzene-1-sulfonyl fluoride involves its interaction with molecular targets such as enzymes. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the design of enzyme inhibitors for therapeutic applications.
類似化合物との比較
Similar Compounds
2-Methyl-4-(3-(4-nitrophenyl)acrylamido)benzene-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
2-Methyl-4-(3-(4-aminophenyl)acrylamido)benzene-1-sulfonyl fluoride: Similar structure but with an amino group instead of a nitro group.
Uniqueness
2-Methyl-4-(3-(4-nitrophenyl)acrylamido)benzene-1-sulfonyl fluoride is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of the sulfonyl fluoride group makes it particularly useful in the design of enzyme inhibitors, while the nitrophenyl and acrylamido groups provide additional sites for chemical modification and interaction with biological targets.
特性
CAS番号 |
21320-85-4 |
|---|---|
分子式 |
C16H13FN2O5S |
分子量 |
364.3 g/mol |
IUPAC名 |
2-methyl-4-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C16H13FN2O5S/c1-11-10-13(5-8-15(11)25(17,23)24)18-16(20)9-4-12-2-6-14(7-3-12)19(21)22/h2-10H,1H3,(H,18,20)/b9-4+ |
InChIキー |
SYWSFEUGHAWZGV-RUDMXATFSA-N |
異性体SMILES |
CC1=C(C=CC(=C1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)F |
正規SMILES |
CC1=C(C=CC(=C1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



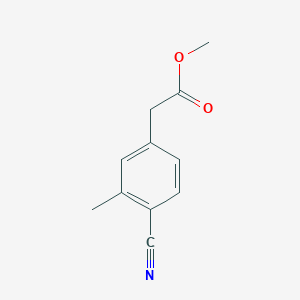
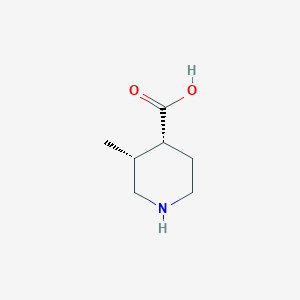
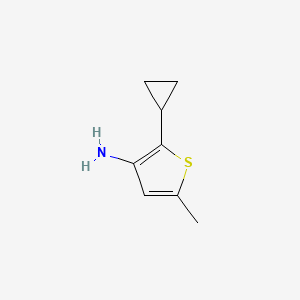
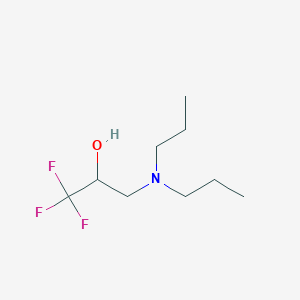



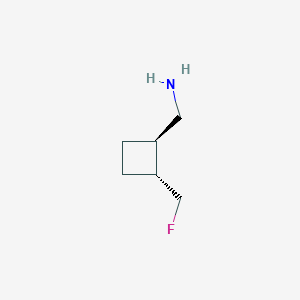

![2-((R)-8-(3,5-Difluorophenyl)-8-methyl-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)-N-((S)-2'-oxo-1',2',5,7-tetrahydrospiro[cyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridin]-3-yl)acetamide](/img/structure/B13342996.png)
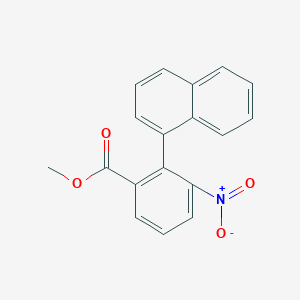
![(S)-3-(1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazol-6-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B13343018.png)

